molecular formula C13H15Cl3N2O B5845984 2,2,2-trichloro-N-(2-piperidin-1-ylphenyl)acetamide

2,2,2-trichloro-N-(2-piperidin-1-ylphenyl)acetamide

Cat. No.: B5845984
M. Wt: 321.6 g/mol
InChI Key: JJEZKYLMYXKLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N-(2-piperidin-1-ylphenyl)acetamide is a chemical compound with the molecular formula C13H15Cl3N2O. It is known for its unique structure, which includes a trichloromethyl group and a piperidinylphenyl moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-piperidin-1-ylphenyl)acetamide typically involves the reaction of 2-piperidin-1-ylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually performed at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while hydrolysis can produce 2-piperidin-1-ylphenylamine and trichloroacetic acid.

Scientific Research Applications

2,2,2-Trichloro-N-(2-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(4-piperidin-1-ylphenyl)acetamide
  • 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
  • N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)propionamide

Uniqueness

2,2,2-Trichloro-N-(2-piperidin-1-ylphenyl)acetamide is unique due to its specific structural features, such as the position of the piperidinyl group on the phenyl ring. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For instance, the position of the piperidinyl group can influence the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-piperidin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)17-10-6-2-3-7-11(10)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEZKYLMYXKLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.